4-(Piperidin-3-ylcarbonyl)morpholine
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which would include 4-(Piperidin-3-ylcarbonyl)morpholine, has been a topic of interest in recent scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . These studies have focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Morpholine and its carbonyl-containing analogs also have widespread availability in natural products and biologically relevant compounds .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers .
Antiviral Applications
Piperidine derivatives have been used in the development of antiviral drugs . Their unique structure allows them to interfere with the life cycle of viruses .
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them valuable in the fight against malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various types of bacteria and fungi .
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They can help relax and widen blood vessels, reducing blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives have been used in the treatment of Alzheimer’s disease and various psychiatric disorders . They can help improve cognitive function and manage symptoms of mental disorders .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, have a wide range of pharmacological targets .
Mode of Action
Biochemical Pathways
Piperidine derivatives are known to interact with different biochemical pathways.
properties
IUPAC Name |
morpholin-4-yl(piperidin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQRKAOFPLUCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585436 |
Source
|
Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-ylcarbonyl)morpholine | |
CAS RN |
35090-96-1 |
Source
|
Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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